molecular formula C19H13N3O3S B12774587 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)- CAS No. 88753-85-9

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-

Cat. No.: B12774587
CAS No.: 88753-85-9
M. Wt: 363.4 g/mol
InChI Key: SHJCKAHNADCNDP-UHFFFAOYSA-N
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Description

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethoxyphenyl group via nucleophilic substitution.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups or altered heterocyclic cores.

Scientific Research Applications

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-:

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Signal Transduction: Affecting cellular signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring.

    Pyrimidine Derivatives: Compounds with pyrimidine rings.

Uniqueness

5H-Benzofuro(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-(2-ethoxyphenyl)-: is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

88753-85-9

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

13-(2-ethoxyphenyl)-8-oxa-14-thia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one

InChI

InChI=1S/C19H13N3O3S/c1-2-24-13-9-5-4-8-12(13)17-21-22-18(23)16-15(20-19(22)26-17)11-7-3-6-10-14(11)25-16/h3-10H,2H2,1H3

InChI Key

SHJCKAHNADCNDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3S2

Origin of Product

United States

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